molecular formula C14H18ClN3O3S B2430404 N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1798660-53-3

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2430404
CAS No.: 1798660-53-3
M. Wt: 343.83
InChI Key: XKCRYNYODJXFQV-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a methoxypropyl chain, and an imidazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the 3-chlorophenyl intermediate, which is then reacted with a methoxypropyl group under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole sulfonamides and chlorophenyl derivatives. Examples are:

  • N-(3-chlorophenyl)-2-methoxypropyl-1H-imidazole-4-sulfonamide
  • N-(2-(3-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Uniqueness

What sets N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide apart is its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or improved stability under certain conditions.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-14(21-3,11-5-4-6-12(15)7-11)9-17-22(19,20)13-8-18(2)10-16-13/h4-8,10,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCRYNYODJXFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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